

Physical properties of 3-(Benzylxy)cyclobutanol (boiling point, density)

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Compound of Interest

Compound Name: 3-(Benzylxy)cyclobutanol

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An In-Depth Technical Guide to the Physical Properties of **3-(Benzylxy)cyclobutanol**

Introduction

3-(Benzylxy)cyclobutanol is a substituted cyclobutane derivative of increasing interest within organic synthesis and medicinal chemistry. As a versatile building block, its four-membered ring structure offers a unique conformational rigidity that is attractive for the design of novel therapeutic agents and complex molecular architectures. A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for researchers, scientists, and drug development professionals. These parameters govern critical aspects of its handling, purification, reaction scale-up, and integration into synthetic workflows. This guide provides a detailed examination of these properties, grounded in experimental context and practical application.

Core Physicochemical Properties

The physical characteristics of **3-(Benzylxy)cyclobutanol** are dictated by its molecular structure, which features a polar hydroxyl group capable of hydrogen bonding, a bulky benzylxy group, and a strained cyclobutane ring.^[1] These elements collectively influence its state, boiling point, and density.

Data Summary

The known physical and chemical data for **3-(BenzylOxy)cyclobutanol** are summarized below for quick reference. It is important to note that some properties may be reported for specific isomers (e.g., trans-isomer) or are predicted values.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1][2][3]
Molecular Weight	178.23 g/mol	[1][2][3]
Appearance	Colourless to yellow oil or liquid	[1][2]
Boiling Point	286.5 ± 33.0 °C at 760 mmHg (trans-isomer)	[4]
Density	1.0773 g/cm ³ (at 25 °C)	[2]
1.1 ± 0.1 g/cm ³ (trans-isomer)	[4]	
Storage	Room temperature, sealed in a dry environment	[2]

Discussion of Properties

- Boiling Point: The reported boiling point of 286.5 °C for the trans-isomer is relatively high.[4] This is attributable to the molecule's significant molecular weight and, more importantly, the presence of the hydroxyl group. This group allows for intermolecular hydrogen bonding, which requires substantial energy to overcome during the transition from the liquid to the gaseous phase.[1] For high-vacuum distillations, this high boiling point necessitates careful control of pressure and temperature to avoid thermal decomposition. For many laboratory applications, purification by column chromatography is preferred over distillation.
- Density: With a density of approximately 1.08 g/cm³, **3-(BenzylOxy)cyclobutanol** is slightly denser than water.[2] This is a critical consideration during aqueous workups in its synthesis or reactions. In an extraction procedure using an organic solvent less dense than water (e.g., ethyl acetate), **3-(BenzylOxy)cyclobutanol** will be contained in the upper organic layer. Conversely, with a solvent denser than water (e.g., dichloromethane), it will be in the lower organic layer.

Experimental Context: Synthesis and Purification

The physical properties of a compound are best understood in the context of its synthesis and handling. **3-(Benzyl)oxy)cyclobutanol** is commonly prepared by the reduction of its corresponding ketone, 3-(Benzyl)oxy)cyclobutanone.^[2] The choice of reagents and the purification strategy directly relate to its physical state, boiling point, and density.

Synthetic Protocol: Reduction of 3-(Benzyl)oxy)cyclobutanone

This protocol details a reliable method for the synthesis of **3-(Benzyl)oxy)cyclobutanol**, providing a self-validating system where successful isolation of the product confirms the efficacy of the procedure.

Objective: To synthesize **3-(Benzyl)oxy)cyclobutanol** via the sodium borohydride reduction of 3-(Benzyl)oxy)cyclobutanone.

Materials:

- 3-(Benzyl)oxy)cyclobutanone (2.00 g, 11.4 mmol)
- Tetrahydrofuran (THF), anhydrous (20 mL)
- Methanol (1 mL)
- Sodium borohydride (NaBH₄) (0.475 g, 12.5 mmol)
- Water (deionized) (30 mL)
- Ethyl acetate (EtOAc) (60 mL)
- Anhydrous sodium sulfate (Na₂SO₄)
- 100 mL round-bottomed flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

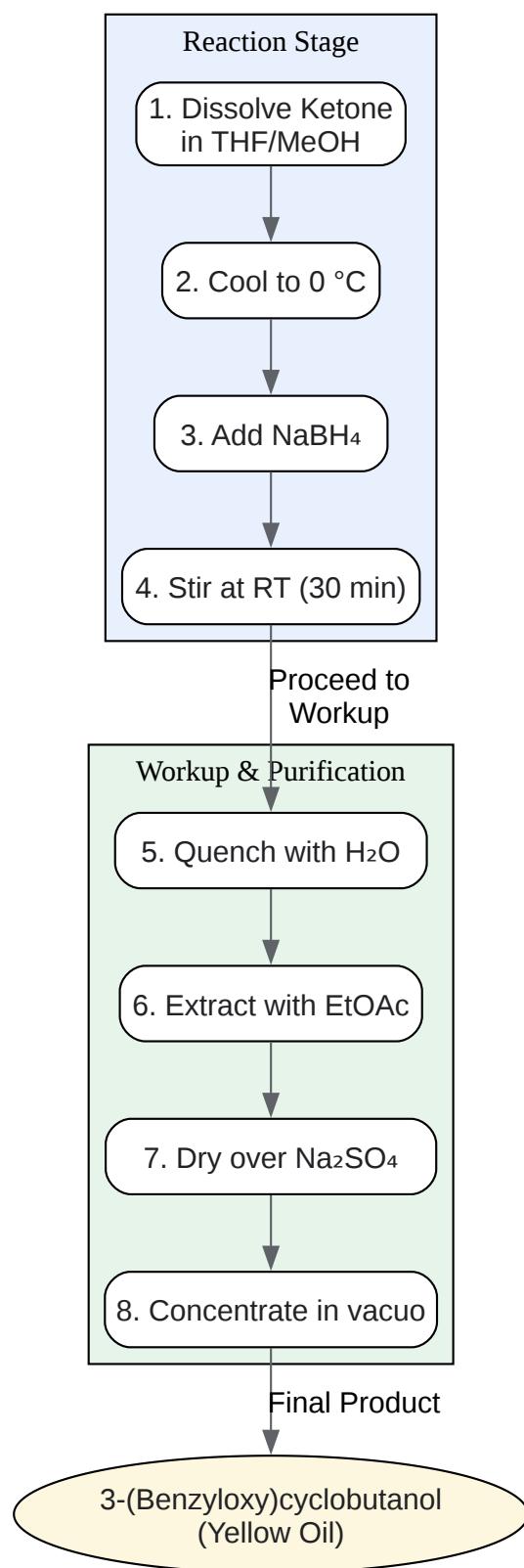
Methodology:

- Reaction Setup: To a 100 mL round-bottomed flask, add 3-(Benzylxy)cyclobutanone (2.00 g), tetrahydrofuran (20 mL), and methanol (1 mL).[2]
 - Causality: THF is used as the primary solvent due to its ability to dissolve the ketone precursor and its compatibility with the reducing agent. A small amount of methanol is added to activate the sodium borohydride, increasing the rate of reduction.
- Cooling: Cool the reaction mixture to 0 °C using an ice bath.[2]
 - Causality: The reduction of a ketone with NaBH₄ is an exothermic reaction. Cooling to 0 °C helps to control the reaction rate and prevent potential side reactions.
- Reduction: Slowly add sodium borohydride (0.475 g) to the stirred mixture in portions.[2]
 - Causality: Portion-wise addition of the solid NaBH₄ prevents an overly vigorous reaction and ensures efficient mixing.
- Reaction Progression: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure the reaction goes to completion.[2]
- Quenching and Extraction: Pour the reaction mixture into water (30 mL). Extract the aqueous layer with ethyl acetate (2 x 30 mL).[2]
 - Causality: Water is added to quench any unreacted sodium borohydride. Ethyl acetate is an effective solvent for extracting the moderately polar product from the aqueous phase. The density of the product (~1.08 g/cm³) ensures it partitions favorably into the organic solvent.
- Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[2]
 - Causality: Anhydrous sodium sulfate removes residual water from the organic phase. Concentration in vacuo removes the volatile ethyl acetate (boiling point ~77 °C), leaving the much higher-boiling product, **3-(Benzylxy)cyclobutanol**, as a residual oil.[2]

Expected Outcome: This procedure yields **3-(BenzylOxy)cyclobutanol** as a yellow oil (1.83 g, 90% yield).[2] The product can be further characterized by mass spectrometry, which should show a peak at m/z 179 [M+H]⁺.[2]

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.



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Caption: Workflow for the synthesis of **3-(Benzylxy)cyclobutanol**.

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